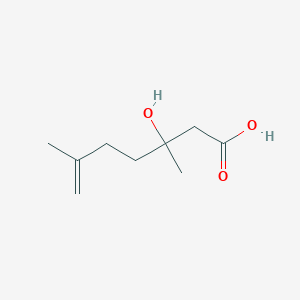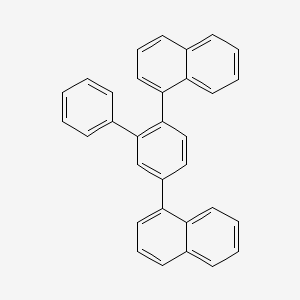
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is an organic compound characterized by its two naphthalene rings attached to a biphenyl core. This compound is of interest in various scientific fields due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl typically involves the Ullmann coupling reaction, where 1-naphthalenylboronic acid and 1,1'-biphenyl-2,5-diboronic acid are coupled in the presence of a palladium catalyst under inert atmosphere and high temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized Ullmann coupling reactions, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives and other reduced forms.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and binding studies.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is compared with other similar compounds, such as:
1,3,5-Triarylbenzenes: These compounds share structural similarities but differ in the arrangement of their aryl groups.
9,10-Diphenylanthracene derivatives: These compounds are used in OLEDs and have different electronic properties.
The uniqueness of this compound lies in its specific arrangement of naphthalene rings and biphenyl core, which confer distinct chemical and physical properties.
List of Similar Compounds
1,3,5-Triarylbenzenes
9,10-Diphenylanthracene derivatives
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene
3,3',5,5'-Tetra(naphthalen-1-yl)-1,1'-biphenyl
Propiedades
Número CAS |
142450-31-5 |
|---|---|
Fórmula molecular |
C32H22 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-(4-naphthalen-1-yl-2-phenylphenyl)naphthalene |
InChI |
InChI=1S/C32H22/c1-2-10-25(11-3-1)32-22-26(29-18-8-14-23-12-4-6-16-27(23)29)20-21-31(32)30-19-9-15-24-13-5-7-17-28(24)30/h1-22H |
Clave InChI |
PGDIKAKOBTZRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


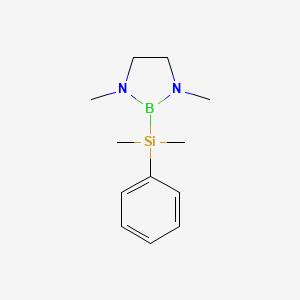
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
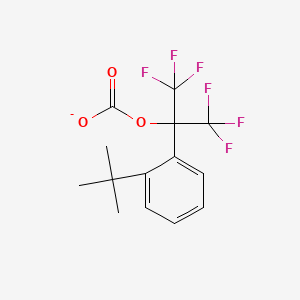
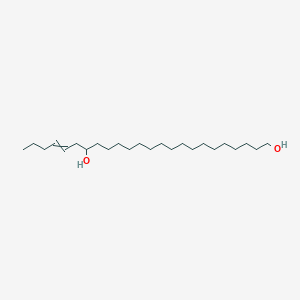
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
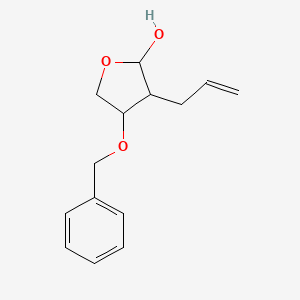
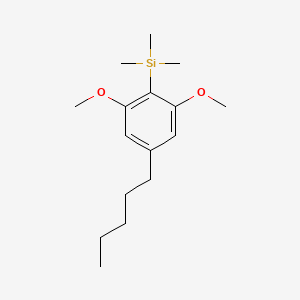
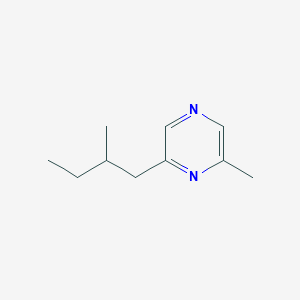
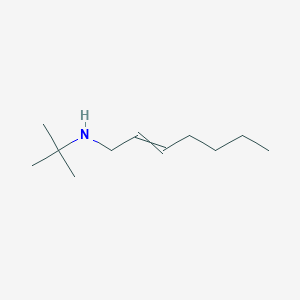
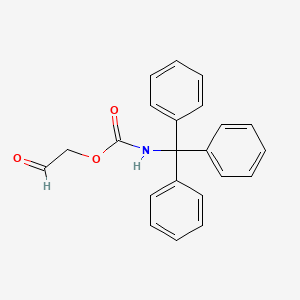
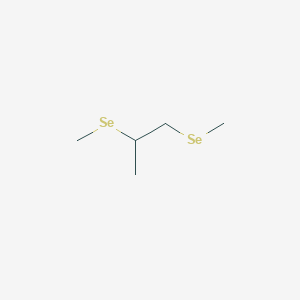
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
